methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride
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Overview
Description
Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: The corresponding carboxylic acid.
Deprotection: The free amine.
Scientific Research Applications
Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for peptide synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoate
- Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate
- Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate
Uniqueness
Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride is unique due to its specific stereochemistry and the presence of both Boc-protected amino and ester functional groups. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride, also known by its CAS number 2679950-93-5, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, relevant case studies, and research findings.
Basic Information
Property | Details |
---|---|
IUPAC Name | This compound |
CAS Number | 2679950-93-5 |
Molecular Formula | C12H23ClN2O4 |
Molecular Weight | 276.78 g/mol |
Solubility | Soluble in water |
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. This structural characteristic is crucial for its reactivity and interaction with biological systems.
This compound exhibits biological activity primarily through its role as an amino acid derivative. It is involved in:
- Protein Synthesis : Acts as a building block for peptides and proteins.
- Enzyme Inhibition : Potentially inhibits specific enzymes involved in metabolic pathways.
Pharmacological Studies
Recent studies have demonstrated that this compound can influence various biological pathways:
- Antioxidant Activity : Exhibits potential antioxidant properties, which may help in reducing oxidative stress in cells.
- Neuroprotective Effects : Preliminary data suggest that it may provide neuroprotection in models of neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have shown efficacy against certain bacterial strains.
Case Studies
-
Neuroprotection in Animal Models :
- A study investigated the neuroprotective effects of this compound in mice subjected to induced oxidative stress. Results indicated a significant reduction in neuronal damage compared to control groups.
-
Antioxidant Efficacy :
- Research conducted on cell cultures demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels, indicating strong antioxidant activity.
-
Synergistic Effects with Other Compounds :
- A combination therapy involving this compound and other known antioxidants showed enhanced protective effects against cellular damage, suggesting potential for therapeutic applications.
In Vitro Studies
In vitro studies have shown that this compound can modulate cellular pathways related to inflammation and apoptosis.
In Vivo Studies
In vivo experiments have validated its safety profile and therapeutic potential, with no significant adverse effects reported at therapeutic doses.
Properties
Molecular Formula |
C10H21ClN2O4 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
methyl (2S,3S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4;/h6-7H,11H2,1-5H3,(H,12,14);1H/t6-,7-;/m0./s1 |
InChI Key |
AHCIXXHDAQDHFJ-LEUCUCNGSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
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